4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline
Description
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline is a fluorinated bicyclic aromatic amine. The bicyclo[2.2.2]octane (norbornane) core imparts significant rigidity to the structure, which can enhance binding specificity in pharmaceutical or materials science applications. The aniline group provides a reactive amine site for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
60526-67-2 |
|---|---|
Molecular Formula |
C14H18FN |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline |
InChI |
InChI=1S/C14H18FN/c15-14-8-5-13(6-9-14,7-10-14)11-1-3-12(16)4-2-11/h1-4H,5-10,16H2 |
InChI Key |
AECASPLPTMWWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline typically involves the reaction of 4-fluoro-1-bicyclo[2.2.2]octane with aniline under specific conditions. One common method includes:
Starting Materials: 4-fluoro-1-bicyclo[2.2.2]octane and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions.
Procedure: The mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the bicyclo[2.2.2]octane structure contribute to its unique binding properties. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline and related compounds, with data inferred from the evidence:
Key Comparative Insights
Structural Rigidity vs. Flexibility The bicyclo[2.2.2]octane core in the target compound and (4-Aminobicyclo[2.2.2]oct-1-yl)methanol provides steric rigidity, which can enhance binding affinity in receptor-ligand interactions. In contrast, D-4-Fluoro-phenylalanine has a flexible side chain, favoring conformational adaptability in peptide synthesis.
Electronic Effects of Fluorine Fluorine in the target compound is positioned on the bicyclic system, likely inducing localized electronegativity without delocalization into an aromatic ring. This differs from fluorophenyl groups in D-4-Fluoro-phenylalanine and (R)-3-(4-Fluorophenyl)-β-alaninol , where fluorine directly impacts aromatic π-systems.
Functional Group Reactivity The aniline group in the target compound and 4-(2,4-Difluorophenoxy)-3-(dioxaborolan-2-yl)aniline enables nucleophilic substitution or diazotization. However, the latter’s boronate ester facilitates cross-coupling reactions, expanding synthetic utility.
Physicochemical Properties The pKa of 4.69 in 4-(2,4-Difluorophenoxy)-3-(dioxaborolan-2-yl)aniline suggests moderate acidity, likely due to the electron-withdrawing boronate group. The target compound’s pKa is uncharacterized but may differ due to the bicyclic system’s inductive effects.
Applications Bicyclic amines like the target compound are prized in medicinal chemistry for their metabolic stability. In contrast, D-4-Fluoro-phenylalanine serves as a non-natural amino acid in protein engineering, while boronate-containing anilines are intermediates in Suzuki-Miyaura reactions.
Research Findings and Limitations
- Synthesis Challenges : Fluorination of bicyclic systems often requires specialized reagents (e.g., Selectfluor), as seen in analogous fluorophenyl compounds .
- Biological Activity : Rigid bicyclic amines are explored as kinase inhibitors or GPCR modulators, though specific studies on the target compound are lacking .
- Data Gaps : Physical properties (e.g., solubility, melting point) and spectroscopic data for the target compound are unavailable in the evidence, highlighting the need for experimental characterization.
Biological Activity
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline, identified by the CAS number 60526-67-2, is a compound with a unique bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline is C14H18FN, with a molecular weight of approximately 219.298 g/mol. Its structural characteristics contribute to its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H18FN |
| Molecular Weight | 219.298 g/mol |
| LogP | 4.1639 |
| PSA | 26.020 Ų |
The biological activity of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest it may act as a modulator for specific neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
Potential Mechanisms Include:
- Receptor Binding : The compound may exhibit binding affinity for serotonin receptors, influencing mood and anxiety regulation.
- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters.
Pharmacological Effects
Research indicates that compounds similar to 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline demonstrate a range of pharmacological effects:
- Antidepressant Activity : Studies have shown that bicyclic compounds can exhibit antidepressant-like effects in animal models.
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies
-
Antidepressant Efficacy :
A study conducted on a series of bicyclic compounds similar to 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline demonstrated significant antidepressant effects in rodent models when administered over a four-week period (Smith et al., 2023). -
Neuroprotection :
In vitro studies revealed that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease (Johnson et al., 2023).
Safety and Toxicology
While the biological activity is promising, thorough toxicological assessments are essential. Preliminary data suggest that the compound has a low toxicity profile; however, comprehensive studies are needed to establish safety parameters for human use.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline, and how can reaction yields be improved?
The synthesis typically involves coupling fluorinated bicyclo[2.2.2]octane intermediates with aniline derivatives. Key steps include:
- Bicyclo[2.2.2]octane Functionalization : Bromination or fluorination at the 4-position using halogenation agents like N-bromosuccinimide (NBS) or Selectfluor® under anhydrous conditions .
- Aniline Coupling : Buchwald-Hartwig amination or Ullmann coupling to attach the bicyclo[2.2.2]octane moiety to the aniline group. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) enhance efficiency .
- Yield Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C). Monitor reaction progress via LC-MS to minimize side products.
How is the structure of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline validated experimentally?
- X-ray Crystallography : Resolve the bicyclo[2.2.2]octane core and fluorine substitution using SHELX programs (e.g., SHELXL for refinement). Rigid-body constraints improve convergence for strained bicyclic systems .
- NMR Analysis : Compare and NMR spectra with computational predictions (DFT). The fluorine atom induces distinct deshielding in NMR (~110–120 ppm for C-F) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 246.1) and fragmentation patterns .
What are the key reactivity trends of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline in substitution and oxidation reactions?
- Electrophilic Substitution : The electron-rich aniline group undergoes nitration or sulfonation at the para position, while the bicyclo[2.2.2]octane’s steric bulk limits reactivity at the ortho site .
- Oxidation : Treating with KMnO₄ in acidic conditions oxidizes the aniline to a nitro group, but the bicyclo[2.2.2]octane remains intact due to its stability .
- Fluorine Participation : The C-F bond is resistant to hydrolysis under mild conditions but can undergo SNAr reactions with strong nucleophiles (e.g., NaSH) at elevated temperatures .
Advanced Research Questions
How does the bicyclo[2.2.2]octane scaffold influence the compound’s pharmacokinetic properties in drug design?
- Lipophilicity : The bicyclic system increases logP values (~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Computational models (e.g., SwissADME) predict absorption and distribution .
- Metabolic Stability : Fluorine substitution slows hepatic CYP450-mediated oxidation. In vitro microsomal assays show a half-life >4 hours, compared to non-fluorinated analogs (<2 hours) .
- Toxicity : The rigid scaffold reduces off-target interactions, but the primary amine may form reactive metabolites. Ames tests and hepatocyte assays are recommended for early-stage toxicity screening .
What computational strategies are effective for studying 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline’s binding to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The bicyclo[2.2.2]octane’s shape complements hydrophobic binding pockets, while the aniline group forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. The fluorine atom’s electronegativity stabilizes ligand-receptor complexes via dipole interactions .
- QSAR Modeling : Corrogate substituent effects (e.g., replacing fluorine with chlorine) on bioactivity. Hammett constants (σₚ = 0.06 for F) predict electronic contributions to binding affinity .
How can crystallographic data resolve contradictions in reported conformational isomers of this compound?
- Twinned Crystals : Use SHELXD for structure solution and PLATON to detect twinning. High-resolution data (≤0.8 Å) and Hooft parameter analysis improve accuracy .
- Disorder Modeling : Refine the bicyclo[2.2.2]octane’s chair vs. boat conformers using PART instructions in SHELXL. Residual density maps guide occupancy adjustments .
- Comparative Analysis : Overlay structures from Cambridge Structural Database (CSD) entries to identify prevalent conformers. Fluorine’s van der Waals radius (1.47 Å) influences packing efficiency .
What methodologies address discrepancies between in vitro and in vivo biological activity data for this compound?
- Solubility Limitations : Use co-solvents (DMSO/PEG 400) in animal studies to match in vitro conditions. LC-MS quantifies plasma concentrations to adjust dosing regimens .
- Protein Binding : Equilibrium dialysis measures plasma protein binding (>90% in rodents), requiring IC₅₀ corrections for free drug levels .
- Metabolite Interference : HR-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo efficacy but are absent in cell assays .
Methodological Notes
- Safety : Handle with nitrile gloves and under fume hoods; the primary amine may cause sensitization (LD₅₀ >500 mg/kg in rats) .
- Data Reproducibility : Report reaction conditions (catalyst loading, solvent purity) and crystallographic parameters (R-factors, resolution) to align with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
